![molecular formula C8H14O2 B13819777 Hexahydro-2H,7H-pyrano[2,3-b]pyran CAS No. 38737-53-0](/img/structure/B13819777.png)
Hexahydro-2H,7H-pyrano[2,3-b]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-2H,7H-pyrano[2,3-b]pyran is a heterocyclic compound with the molecular formula C₈H₁₄O₂. It is characterized by a fused ring system consisting of two oxygen atoms and a six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexahydro-2H,7H-pyrano[2,3-b]pyran can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,3-dicarbonyl compounds with aldehydes in the presence of a catalyst can lead to the formation of this compound . Another method involves the use of photochemical reactions to induce the cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-2H,7H-pyrano[2,3-b]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Hexahydro-2H,7H-pyrano[2,3-b]pyran has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Hexahydro-2H,7H-pyrano[2,3-b]pyran involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[3,2-b]pyran: Another heterocyclic compound with a similar fused ring system but different structural features.
Benzo[h]pyrano[2,3-b]pyran: A related compound with additional aromatic rings, leading to different chemical properties.
Propiedades
Número CAS |
38737-53-0 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2,3,4,4a,5,6,7,8a-octahydropyrano[2,3-b]pyran |
InChI |
InChI=1S/C8H14O2/c1-3-7-4-2-6-10-8(7)9-5-1/h7-8H,1-6H2 |
Clave InChI |
DKLQRBQSFXEHMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCOC2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



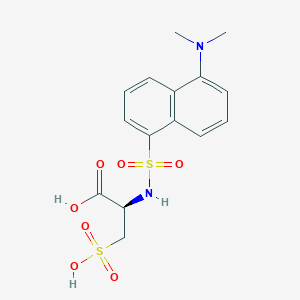


![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
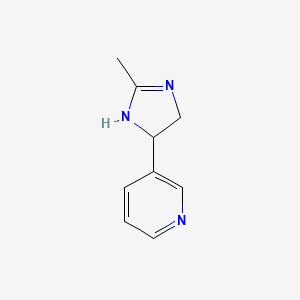

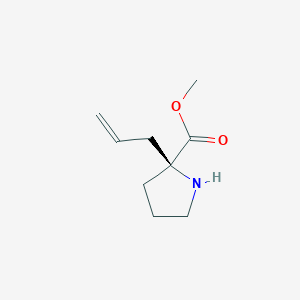
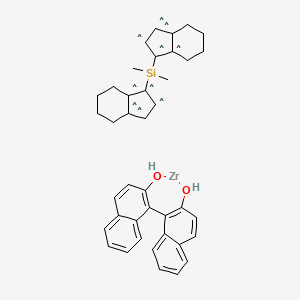
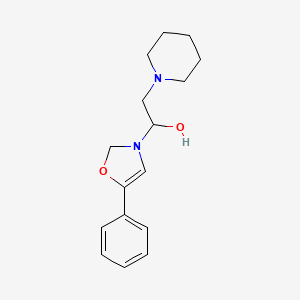
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)


